molecular formula C7H6BrFO3S B2909845 4-(bromomethyl)phenyl fluoranesulfonate CAS No. 2123483-82-7

4-(bromomethyl)phenyl fluoranesulfonate

Cat. No.: B2909845
CAS No.: 2123483-82-7
M. Wt: 269.08
InChI Key: RWNPPVKVXRVDLA-UHFFFAOYSA-N
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Description

4-(bromomethyl)phenyl fluoranesulfonate is an organic compound that features a benzene ring substituted with a bromomethyl group and a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)phenyl fluoranesulfonate typically involves the bromination of a suitable precursor, such as 4-fluorosulfonyloxybenzene. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Azidomethyl)-4-fluorosulfonyloxybenzene .

Scientific Research Applications

4-(bromomethyl)phenyl fluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)phenyl fluoranesulfonate involves its ability to act as an electrophile in chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The fluorosulfonyloxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the fluorosulfonyloxy group.

    4-Fluorobenzyl Bromide: Similar but without the sulfonyloxy group.

Uniqueness

4-(bromomethyl)phenyl fluoranesulfonate is unique due to the presence of both the bromomethyl and fluorosulfonyloxy groups, which confer distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

1-(bromomethyl)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNPPVKVXRVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123483-82-7
Record name 4-(bromomethyl)phenyl fluoranesulfonate
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